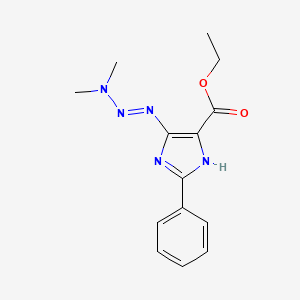
Methanone, (1-methoxy-2-naphthalenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (1-methoxy-2-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)phenylmethanone, is an organic compound with a complex aromatic structure. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-methoxy-2-naphthalenyl)phenyl- typically involves the reaction of 1-methoxy-2-naphthaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 1-methoxy-2-naphthaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as chromium trioxide (CrO3) to yield Methanone, (1-methoxy-2-naphthalenyl)phenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (1-methoxy-2-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Secondary alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (1-methoxy-2-naphthalenyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methanone, (1-methoxy-2-naphthalenyl)phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: Similar structure but with a methyl group instead of a methoxy group.
Methanone, (2-hydroxyphenyl)phenyl-: Contains a hydroxyl group instead of a methoxy group.
Methanone, (1-hydroxycyclohexyl)phenyl-: Features a cyclohexyl ring instead of a naphthalene ring.
Uniqueness
Methanone, (1-methoxy-2-naphthalenyl)phenyl- is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of the naphthalene and phenyl rings also contributes to its distinct properties compared to other similar compounds.
Propiedades
Número CAS |
43073-56-9 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1-methoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14O2/c1-20-18-15-10-6-5-7-13(15)11-12-16(18)17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
Clave InChI |
SPQHXDSOURKIHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



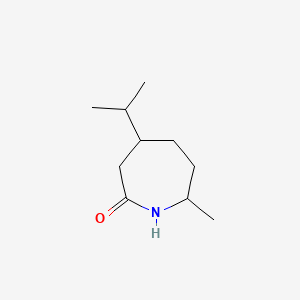



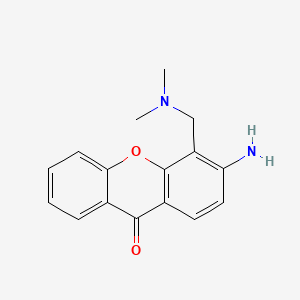
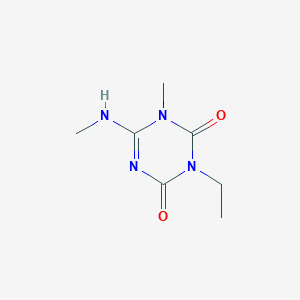


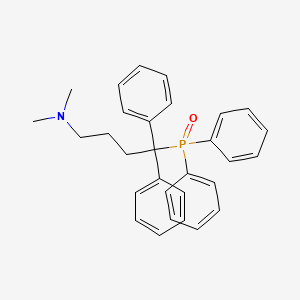
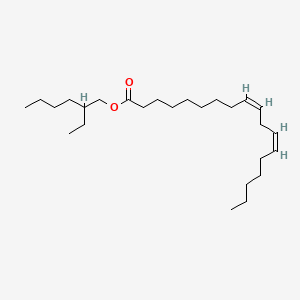
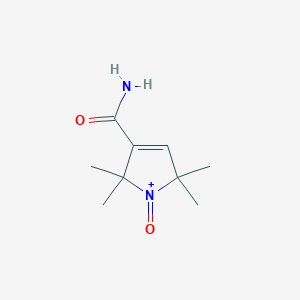
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
